3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE
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Overview
Description
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a cyclohexenone ring, a pentanoyl group, and a diethoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diethoxyphenethylamine intermediate, which can be achieved through the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions. This intermediate is then coupled with a cyclohexenone derivative through a series of condensation and cyclization reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: This compound shares a similar phenethylamine structure but differs in its functional groups and overall structure.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a similar phenylpropanoic acid backbone.
Uniqueness
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of a cyclohexenone ring and a diethoxyphenethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypentylidene)-5,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-6-9-10-20(27)24-19(16-25(4,5)17-21(24)28)26-14-13-18-11-12-22(29-7-2)23(15-18)30-8-3/h11-12,15,27H,6-10,13-14,16-17H2,1-5H3/b24-20+,26-19? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAUGRMTDXEPZ-ABMQSVKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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